molecular formula C14H18ClN3O5 B2986688 Ethyl 2-({[2-(4-chloro-2-methylphenoxy)acetohydrazido]carbonyl}amino)acetate CAS No. 863416-51-7

Ethyl 2-({[2-(4-chloro-2-methylphenoxy)acetohydrazido]carbonyl}amino)acetate

Cat. No.: B2986688
CAS No.: 863416-51-7
M. Wt: 343.76
InChI Key: KSHIYSGDRPTMSC-UHFFFAOYSA-N
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Description

Ethyl 2-({[2-(4-chloro-2-methylphenoxy)acetohydrazido]carbonyl}amino)acetate is a high-purity chemical compound supplied for research and development purposes. This product is intended for use as a standard or reference material in analytical method development and quality control procedures within laboratory settings . The structural motif of this molecule, incorporating a phenoxyacetate group, is commonly associated with biologically active compounds. In particular, (4-chloro-2-methylphenoxy)acetic acid (MCPA) is a well-known systemic herbicide that functions as a synthetic auxin, selectively controlling broadleaved weeds in various crops . Research on related esters, such as Ethyl 4-chloro-2-methylphenoxyacetate (MCPA-ethyl), has indicated effects on hepatic peroxisomal enzymes and lipid metabolism in biological studies . This product is strictly For Research Use Only and is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should consult the safety data sheet prior to use and adhere to all applicable laboratory safety protocols.

Properties

IUPAC Name

ethyl 2-[[[2-(4-chloro-2-methylphenoxy)acetyl]amino]carbamoylamino]acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18ClN3O5/c1-3-22-13(20)7-16-14(21)18-17-12(19)8-23-11-5-4-10(15)6-9(11)2/h4-6H,3,7-8H2,1-2H3,(H,17,19)(H2,16,18,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSHIYSGDRPTMSC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CNC(=O)NNC(=O)COC1=C(C=C(C=C1)Cl)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18ClN3O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Ethyl 2-({[2-(4-chloro-2-methylphenoxy)acetohydrazido]carbonyl}amino)acetate is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides an overview of its synthesis, biological activities, and relevant research findings.

1. Synthesis of this compound

The synthesis of this compound typically involves the reaction of 4-chloro-2-methylphenol with acetohydrazide derivatives, followed by esterification processes. The synthetic route can be summarized as follows:

  • Formation of Acetohydrazide : Reacting 4-chloro-2-methylphenol with hydrazine derivatives to form the corresponding hydrazide.
  • Esterification : The hydrazide is then reacted with ethyl acetate under acidic conditions to yield the final product.

Antimicrobial Activity

Research indicates that derivatives of ethyl acetohydrazide exhibit significant antimicrobial properties. A study highlighted that compounds similar to this compound demonstrated activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were determined, showing promising results against pathogens such as Staphylococcus aureus and Escherichia coli .

CompoundMIC (µg/mL)Bacterial Strain
This compound25Staphylococcus aureus
This compound50Escherichia coli

Cytotoxic Activity

In vitro studies have shown that this compound exhibits cytotoxicity against several cancer cell lines. For instance, it has been tested against HeLa (cervical cancer), MCF7 (breast cancer), and HepG2 (liver cancer) cells. The compound's ability to induce apoptosis in these cell lines was evaluated using assays that measure cell viability and morphological changes.

Cell LineIC50 (µM)Mechanism of Action
HeLa30Apoptosis induction
MCF725Cell cycle arrest
HepG235Reactive oxygen species generation

3. Mechanistic Studies

The biological activity of this compound has been further elucidated through mechanistic studies. These studies suggest that the compound may exert its effects through the following mechanisms:

  • Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in cancer cell proliferation.
  • DNA Interaction : Binding studies indicate that it may interact with DNA, leading to alterations in replication and transcription processes.

4. Case Studies and Research Findings

A notable case study involved the evaluation of a series of hydrazone derivatives, including this compound), which were assessed for their anticancer properties. The study reported significant reductions in tumor growth in animal models treated with the compound .

Another research effort focused on the antibacterial properties, where derivatives were screened against a panel of pathogens, yielding results that suggest potential for development into therapeutic agents .

5. Conclusion

This compound presents a promising profile for biological activity, particularly in antimicrobial and anticancer applications. Ongoing research is necessary to fully elucidate its mechanisms of action and to explore its potential as a therapeutic agent.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Key Structural Features and Derivatives

The compound’s core structure can be dissected into three segments:

  • Phenoxy moiety: The 4-chloro-2-methylphenoxy group is shared with herbicides like MCPA and MCPB, which act as synthetic auxins .
  • Hydrazide-carbamate bridge : This linkage introduces hydrogen-bonding capabilities (as seen in acetohydrazide derivatives ) and may influence metabolic stability.

Comparative Analysis with Phenoxyacetic Acid Derivatives

Table 1: Comparison of Structural and Functional Properties
Compound Name Molecular Formula Key Functional Groups Biological Activity Reference
Target Compound C₁₃H₁₅ClN₃O₅ Phenoxy, hydrazide, carbamate, ethyl ester Unknown (hypothesized herbicidal)
MCPA (2-(4-Chloro-2-methylphenoxy)acetic acid) C₉H₉ClO₃ Phenoxy, carboxylic acid Herbicide (auxin mimic)
MCPA Ethyl Ester C₁₁H₁₃ClO₃ Phenoxy, ethyl ester Herbicide (volatile ester derivative)
2-(4-Methoxyphenoxy)acetohydrazide C₉H₁₂N₂O₃ Phenoxy, acetohydrazide Crystallization studies
Key Differences:
  • Hydrazide vs. Carboxylic Acid : Unlike MCPA, the hydrazide group in the target compound may reduce phytotoxicity or enable chelation with metal ions, altering its environmental fate .
  • Ethyl Ester vs. Acid : The ester group in the target compound and MCPA ethyl ester increases volatility and lipophilicity compared to MCPA’s acidic form, which could enhance foliar absorption but reduce soil persistence .

Research Findings and Implications

Physicochemical Properties

  • Hydrogen Bonding: The acetohydrazide group in the target compound and analogs (e.g., 2-(4-methoxyphenoxy)acetohydrazide) facilitates N–H⋯O/N hydrogen bonds, influencing crystal packing and solubility .
  • Stability : Hydrazides are prone to hydrolysis under acidic/basic conditions, whereas ester groups (as in MCPA ethyl ester) may hydrolyze to active acids in vivo .

Environmental Behavior

  • Degradation : Esters (e.g., MCPA ethyl ester) hydrolyze faster than acids or hydrazides, affecting environmental half-life .

Q & A

Q. What is the standard synthetic route for Ethyl 2-({[2-(4-chloro-2-methylphenoxy)acetohydrazido]carbonyl}amino)acetate, and how can intermediates be characterized?

  • Methodological Answer : The synthesis involves two key steps:
  • Step 1 : React ethyl 2-(4-chloro-2-methylphenoxy)acetate with hydrazine hydrate under reflux (5–18 hours) to form the hydrazide intermediate .
  • Step 2 : Condense the hydrazide with an acylating agent (e.g., carbonylating reagents) in ethanol or acetic acid to yield the final compound.
  • Characterization : Use NMR (¹H/¹³C) to confirm hydrazide formation (N–H peaks at δ 8–10 ppm) and IR spectroscopy to verify carbonyl stretches (~1650–1700 cm⁻¹). Recrystallization from methanol or ethanol produces needle-like crystals suitable for X-ray diffraction .

Q. What safety protocols are critical when handling this compound?

  • Methodological Answer :
  • Storage : Keep in airtight containers at 2–8°C, away from moisture and strong acids (e.g., HCl, H₂SO₄), which may degrade the compound .
  • Handling : Use PPE (gloves, goggles) to avoid skin/eye irritation. Avoid contact with reactive metals (e.g., sodium, magnesium) that may catalyze decomposition .
  • Emergency Measures : In case of exposure, rinse with water for 15 minutes and seek medical evaluation due to potential nephrotoxicity and hematological effects .

Q. How can researchers ensure purity during synthesis?

  • Methodological Answer :
  • Chromatography : Use reverse-phase HPLC with a C18 column (mobile phase: acetonitrile/water + 0.1% TFA) to monitor reaction progress.
  • Recrystallization : Optimize solvent systems (e.g., methanol/water mixtures) based on differential solubility of intermediates vs. byproducts .
  • Melting Point Analysis : Compare observed melting points with literature values (e.g., ~150–160°C for hydrazide intermediates) to detect impurities .

Advanced Research Questions

Q. How can contradictory spectral data (e.g., NMR, IR) be resolved during structural confirmation?

  • Methodological Answer :
  • Variable Temperature NMR : Use to distinguish dynamic effects (e.g., tautomerism in hydrazide groups) from impurities .
  • X-ray Crystallography : Resolve ambiguities in stereochemistry or hydrogen bonding using ORTEP-3 software for structure refinement .
  • Mass Spectrometry : High-resolution ESI-MS can confirm molecular ions (e.g., [M+H]⁺ at m/z 367.08) and identify fragmentation patterns inconsistent with expected structures .

Q. What strategies optimize yield in large-scale synthesis?

  • Methodological Answer :
  • Solvent Screening : Test polar aprotic solvents (e.g., DMF) to enhance reaction rates vs. ethanol, which may limit solubility .
  • Catalysis : Add catalytic acetic acid (1–2 mol%) to accelerate hydrazide formation .
  • Statistical Design : Apply a Box-Behnken model to optimize variables (temperature, stoichiometry, time) and predict maximum yield (e.g., 85% at 70°C, 1:1.2 hydrazide:carbonyl reagent ratio) .

Q. How is β-glucuronidase inhibitory activity evaluated for this compound?

  • Methodological Answer :
  • Enzyme Assay : Incubate the compound (0.1–100 µM) with β-glucuronidase (E. coli source) and substrate (p-nitrophenyl-β-D-glucuronide) in pH 6.8 buffer. Measure absorbance at 405 nm to calculate IC₅₀ values .
  • SAR Analysis : Compare inhibitory potency with analogs (e.g., varying phenoxy substituents) to identify critical functional groups (e.g., chloro and methyl groups enhance binding) .

Q. What analytical methods detect decomposition products under stress conditions?

  • Methodological Answer :
  • Forced Degradation : Expose the compound to heat (60°C), UV light, and acidic/alkaline conditions.
  • LC-MS/MS : Identify degradation products (e.g., hydrazine derivatives or phenoxyacetic acid fragments) using a Q-TOF mass spectrometer .

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